An In-depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide
An In-depth Technical Guide to N,N-Dimethyl-4-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethyl-4-nitrobenzamide, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, as well as a discussion of its potential biological significance and key chemical reactions.
Core Properties of N,N-Dimethyl-4-nitrobenzamide
N,N-Dimethyl-4-nitrobenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its chemical structure consists of a benzene ring substituted with a nitro group and an N,N-dimethylcarboxamide group at positions 4 and 1, respectively.
Chemical and Physical Data
The key physicochemical properties of N,N-Dimethyl-4-nitrobenzamide are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7291-01-2 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | |
| Melting Point | 93-95 °C | [3] |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Soluble in chloroform; slightly soluble in heated methanol. | [3] |
| Appearance | Expected to be a solid. |
Spectral Data
The structural characterization of N,N-Dimethyl-4-nitrobenzamide is supported by the following spectral data.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | Spectral data is available and consistent with the structure. | [4] |
| ¹³C NMR | Spectral data is available and consistent with the structure. | [4] |
Synthesis and Purification
The synthesis of N,N-Dimethyl-4-nitrobenzamide is most commonly achieved through the reaction of 4-nitrobenzoyl chloride with dimethylamine. This is a standard nucleophilic acyl substitution reaction.
Synthesis of N,N-Dimethyl-4-nitrobenzamide
This protocol is based on established methods for the synthesis of N,N-dimethylbenzamides from acyl chlorides.[5][6][7][8]
Reaction Scheme:
Materials:
-
4-Nitrobenzoyl chloride
-
Dimethylamine (e.g., 40% solution in water or a solution in an appropriate organic solvent)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq.) dropwise to the stirred solution of the acyl chloride using an addition funnel. Maintain the temperature below 10 °C. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH solution, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid. A common and effective solvent system for amides is an ethanol/water mixture.[9][10][11][12]
Materials:
-
Crude N,N-Dimethyl-4-nitrobenzamide
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks, hot plate, Buchner funnel, vacuum flask.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals. The purity can be assessed by melting point determination and HPLC analysis.
Analytical Methods
A robust analytical method is crucial for assessing the purity and quantifying N,N-Dimethyl-4-nitrobenzamide. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.[13][14][15][16][17]
HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Run Time: Approximately 10 minutes, or until the analyte has eluted.
Sample Preparation:
-
Accurately weigh the sample of N,N-Dimethyl-4-nitrobenzamide.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chemical Reactivity and Potential Applications
N,N-Dimethyl-4-nitrobenzamide is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, yielding 4-amino-N,N-dimethylbenzamide. This transformation opens up a wide range of further functionalization possibilities.
General Reaction Scheme:
Common Reducing Agents and Conditions:
-
Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol.
-
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.
Biological Activity and Drug Development Potential
While there is a lack of specific studies on the biological activity of N,N-Dimethyl-4-nitrobenzamide, its structural features suggest potential for pharmacological effects.
Context from Structural Analogs
-
Benzamide Moiety: Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of a wide array of therapeutic agents with activities including anticonvulsant, antipsychotic, antiemetic, and enzyme inhibition.
-
Nitroaromatic Compounds: Nitro-containing molecules have been extensively investigated for their biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[18] For instance, a family of N-alkyl nitrobenzamides has shown promising antitubercular activity, potentially by inhibiting the essential Mycobacterium tuberculosis enzyme DprE1.[18]
Given these precedents, N,N-Dimethyl-4-nitrobenzamide could be a candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases.
General Workflow for Biological Screening
The exploration of the biological activity of a novel compound like N,N-Dimethyl-4-nitrobenzamide typically follows a structured workflow.
References
- 1. 7291-01-2 Cas No. | N,N-Dimethyl-4-nitrobenzamide | Apollo [store.apolloscientific.co.uk]
- 2. keyorganics.net [keyorganics.net]
- 3. N,N-dimethyl-4-nitrobenzamide | 7291-01-2 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Benzenamine, N,N-dimethyl-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
